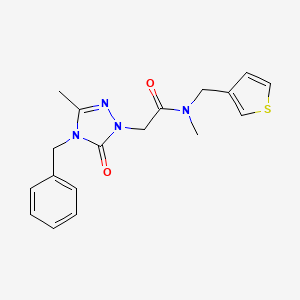
N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea
説明
Synthesis Analysis
The synthesis of N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea and its derivatives typically involves the reaction of appropriate amines with isothiocyanates or thiocyanates under specific conditions. Such procedures are designed to afford high purity and yield of the target thiourea compounds. The synthesis process is often characterized using spectroscopic techniques such as IR, NMR, and sometimes X-ray crystallography for structural confirmation (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea, often exhibits interesting features such as intramolecular hydrogen bonding, which significantly influences their reactivity and interaction with biological targets. X-ray diffraction analysis is a crucial tool for determining the precise geometries of these molecules, providing insights into their configuration and conformation within crystals (Yusof & Yamin, 2004).
Chemical Reactions and Properties
Thioureas are reactive towards a variety of chemical agents, participating in reactions that can alter their structure and functionality. These reactions include oxidation, substitution, and coordination to metal ions, making thioureas versatile ligands in coordination chemistry. The chemical properties of thioureas make them suitable for various applications, including catalysis and the synthesis of complex molecules (Ding et al., 2009).
Physical Properties Analysis
The physical properties of thioureas such as solubility, melting point, and crystallinity are critical for their application in different fields. These properties are influenced by the molecular structure and substituents on the thiourea backbone. Detailed studies on the physical properties are essential for understanding the behavior of these compounds under various conditions (Mushtaque et al., 2016).
Chemical Properties Analysis
The chemical properties of N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea, including its reactivity with nucleophiles, electrophiles, and its potential for hydrogen bonding, dictate its utility in various chemical reactions and biological activities. The electron-donating and withdrawing effects of the substituents play a significant role in modulating the compound's reactivity and interactions (Farzanfar et al., 2015).
科学的研究の応用
Synthesis and Characterization N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea is a compound of interest in the field of chemistry for its potential applications in various scientific research areas. Its synthesis and characterization have been foundational steps in understanding its properties and potential uses. This compound, along with similar thiourea derivatives, has been synthesized and characterized using various analytical techniques, offering insights into its structural and chemical properties (Farzanfar et al., 2015).
Antibacterial Activities Research has indicated that thiourea derivatives, including N-(2-chlorophenyl)-N'-(6-methoxy-3-pyridinyl)thiourea, exhibit significant antibacterial properties. These compounds have been tested against a variety of Gram-positive and Gram-negative bacterial strains, showing promising antibacterial activities. The study of vanadium(IV, V) complexes containing novel thiourea derivatives highlighted their superior antibacterial effectiveness, providing a potential pathway for the development of new antibacterial agents (Farzanfar et al., 2015).
Anticancer and Antioxidant Activities Thiourea derivatives are also being explored for their potential anticancer and antioxidant activities. Novel thiourea compounds have been synthesized and their biological activities assessed, showing promising results in inhibiting cancer cell growth and acting as antioxidants. These findings suggest a potential for these compounds in developing treatments for cancer and in protecting cells from oxidative damage (Yeşilkaynak et al., 2017).
Luminescent Anion Receptors Thiourea derivatives have been incorporated into dinuclear rhenium(I) diimine tricarbonyl complexes, demonstrating their role as luminescent anion receptors. These complexes exhibit the ability to act as receptors for anions through hydrogen bonding and electrostatic interactions. This property is crucial for the development of sensors and devices for detecting and measuring anionic species in various environments (Odago et al., 2011).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3OS/c1-18-12-7-6-9(8-15-12)16-13(19)17-11-5-3-2-4-10(11)14/h2-8H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFRKTQPWFNVPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=S)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001326023 | |
| Record name | 1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24795896 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea | |
CAS RN |
481688-11-3 | |
| Record name | 1-(2-chlorophenyl)-3-(6-methoxypyridin-3-yl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001326023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methyl-1-(4-methylphenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5553979.png)
![5-{[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5553987.png)
![N-(4-ethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5553989.png)
![N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5553996.png)
![N-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}urea](/img/structure/B5553999.png)
![5-[(1-tert-butyl-5-oxo-3-pyrrolidinyl)carbonyl]-N-methyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B5554007.png)
![N-{4-[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]phenyl}-3-phenylpropanamide](/img/structure/B5554015.png)
![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5554020.png)
![3,5-dichloro-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B5554026.png)
![3-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5554030.png)
![6-methyl-2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5554036.png)
![3,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5554044.png)
![2,2'-[4,8-bis[(acetyloxy)imino][1,2,3]triazolo[4,5-f][1,2,3]benzotriazole-2,6(4H,8H)-diyl]diacetamide](/img/structure/B5554071.png)